2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (2R)-2,3-bis(nitrooxy)propyl ester, (alphaS)-
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Overview
Description
NMI-1182 is a gastro-protective cyclo-oxygenase-inhibiting nitric oxide donor. It is a prodrug of naproxen, designed to reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) while maintaining their anti-inflammatory efficacy .
Preparation Methods
NMI-1182 is synthesized by attaching a nitric oxide-releasing moiety to naproxen. The synthetic route involves the formation of a glyceryl dinitrate ester of naproxen. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
NMI-1182 undergoes several types of chemical reactions:
Oxidation: The nitric oxide-releasing moiety can undergo oxidation, releasing nitric oxide (NO) in the process
Hydrolysis: The ester bond in NMI-1182 can be hydrolyzed, releasing naproxen and the nitric oxide donor
Substitution: The compound can undergo substitution reactions where the nitric oxide donor is replaced by other functional groups
Common reagents and conditions used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions are naproxen and nitric oxide .
Scientific Research Applications
NMI-1182 has several scientific research applications:
Chemistry: It is used as a model compound to study the release of nitric oxide from prodrugs and the subsequent chemical reactions
Biology: Researchers use NMI-1182 to investigate the biological effects of nitric oxide, including its role in inflammation and gastric protection
Medicine: NMI-1182 is studied for its potential therapeutic applications in treating inflammatory conditions with reduced gastrointestinal side effects compared to traditional NSAIDs
Industry: The compound is of interest for the development of safer anti-inflammatory drugs
Mechanism of Action
NMI-1182 exerts its effects through the inhibition of cyclo-oxygenase (COX) enzymes and the release of nitric oxide. The COX inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The nitric oxide released from NMI-1182 has gastro-protective effects, reducing the likelihood of gastric damage . The molecular targets involved include COX-1 and COX-2 enzymes, and the pathways related to nitric oxide signaling .
Comparison with Similar Compounds
NMI-1182 is compared with other cyclo-oxygenase-inhibiting nitric oxide donors (CINODs) such as AZD3582. Both compounds have similar anti-inflammatory activity but differ in their chemical structure and the specific nitric oxide-releasing moiety attached to naproxen . NMI-1182 has been shown to produce significantly less gastric lesions compared to naproxen, highlighting its gastro-protective properties .
Similar compounds include:
Properties
Molecular Formula |
C17H18N2O9 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
[(2R)-2,3-dinitrooxypropyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C17H18N2O9/c1-11(12-3-4-14-8-15(25-2)6-5-13(14)7-12)17(20)26-9-16(28-19(23)24)10-27-18(21)22/h3-8,11,16H,9-10H2,1-2H3/t11-,16+/m0/s1 |
InChI Key |
DHMLCNFGWGUOSW-MEDUHNTESA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC[C@H](CO[N+](=O)[O-])O[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Synonyms |
NMI-1182 |
Origin of Product |
United States |
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